molecular formula C21H25ClO5 B1669230 Cloprednol CAS No. 5251-34-3

Cloprednol

Cat. No.: B1669230
CAS No.: 5251-34-3
M. Wt: 392.9 g/mol
InChI Key: YTJIBEDMAQUYSZ-FDNPDPBUSA-N
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Description

Cloprednol is a synthetic glucocorticoid, a class of corticosteroids that are used to reduce inflammation and suppress the immune system. It has been investigated for its potential use in treating conditions such as asthma and arthritis .

Mechanism of Action

Target of Action

Cloprednol is a synthetic glucocorticoid . The primary target of this compound is the glucocorticoid receptor , a type of nuclear receptor that, when activated, can modulate the expression of various genes involved in inflammatory and immune responses . This makes this compound particularly effective in dampening the body’s inflammatory processes .

Mode of Action

The mechanism of action of this compound is rooted in its interaction with the glucocorticoid receptor . Upon administration, this compound binds to these receptors, which are located in the cytoplasm of target cells . Once bound, the receptor-drug complex translocates to the cell nucleus, where it can influence the transcription of various anti-inflammatory genes and suppress the transcription of pro-inflammatory genes . This dual action helps in reducing the overall inflammatory response in the body .

Biochemical Pathways

While specific biochemical pathways of this compound are not fully detailed in the available resources, it is known that glucocorticoids like this compound generally affect multiple biochemical pathways. These include pathways involved in inflammation, immune response, and stress response. By modulating the glucocorticoid receptor, this compound can influence these pathways and bring about its therapeutic effects .

Pharmacokinetics

It is known that the half-life of this compound ranges from 18 h to 27 h, and the oral clearance (CL/F) was determined to be 15-22 l/h . These properties can impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

The result of this compound’s action is a reduction in inflammation and immune response. This makes it effective in the treatment of conditions such as arthritis and asthma . By binding to the glucocorticoid receptor and modulating gene expression, this compound can reduce the production of pro-inflammatory molecules and increase the production of anti-inflammatory molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound. For example, the metabolism of Abemaciclib can be increased when combined with this compound . Additionally, patient-specific factors such as age, sex, genetic variations, and overall health status can also influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Cloprednol is a small molecule with a chemical formula of C21H25ClO5 . It interacts with various biomolecules, primarily proteins, in the body to exert its effects. As a glucocorticoid, it is likely to interact with the glucocorticoid receptor, a type of nuclear receptor protein . The nature of these interactions is typically non-covalent and involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is indicated in the treatment of asthma, suggesting that it has effects on immune cells and lung epithelial cells . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. As a glucocorticoid, it is likely to exert its effects at the molecular level by binding to the glucocorticoid receptor. This binding can lead to changes in gene expression, potentially causing enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

One study noted significant improvement in peak expiratory flow rate during a study period with this compound

Preparation Methods

Cloprednol is synthesized by introducing a chlorine atom at carbon 6 and creating unsaturation in the B-ring with a double bond between carbons 6 and 7. This modification removes the stereocenter at carbon 6, which is often substituted with fluorine or methyl in other glucocorticoids . The synthetic route involves multiple steps, starting from the C21 acetate of cortisol .

Chemical Reactions Analysis

Cloprednol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The chlorine atom at carbon 6 can be substituted with other halogens or functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Comparison with Similar Compounds

Cloprednol is unique due to the presence of a chlorine atom at carbon 6 and the unsaturation in the B-ring. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific modifications, which can affect their potency, efficacy, and side effect profiles.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIBEDMAQUYSZ-FDNPDPBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=C(C4=CC(=O)C=C[C@]34C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022849
Record name Cloprednol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-34-3
Record name Cloprednol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5251-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloprednol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprednol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cloprednol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloprednol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOPREDNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYP56O3GJG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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